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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of
ethenebis(triphenylphosphine)nickel(0), often generated in situ from nickel(0) precursors
and triphenylphosphine, as a highly effective catalyst for cross-coupling reactions. This catalyst
system is particularly valuable for the formation of carbon-carbon bonds, a fundamental
transformation in organic synthesis and crucial for the development of new pharmaceutical
agents.

Introduction

Ethenebis(triphenylphosphine)nickel(0), with the chemical formula (PhsP)2Ni(CH2=CH2), is
a low-valent nickel complex that serves as a powerful catalyst in a variety of cross-coupling
reactions. While the isolated complex can be used, it is more commonly generated in situ from
stable Ni(ll) precatalysts like dichlorobis(triphenylphosphine)nickel(ll) (Ni(PPhs)2Clz) or from
Ni(0) sources like bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)2) in the presence of
triphenylphosphine (PPhs). This approach offers a cost-effective and versatile method for
constructing biaryl and other coupled products, which are prevalent scaffolds in many drug
molecules. The use of nickel catalysis presents a more economical and sustainable alternative
to palladium-based systems.[1][2]
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Catalytic Activity and Applications

The primary application of the ethenebis(triphenylphosphine)nickel(0) catalyst system is in
Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the coupling of aryl or vinyl
halides with aryl- or vinylboronic acids.[3] The catalyst has demonstrated high efficacy in
coupling challenging substrates, such as deactivated aryl chlorides, at room temperature,
which is a significant advantage in the synthesis of complex molecules with sensitive functional
groups.[4]

Quantitative Data Summary

The following table summarizes the performance of the Ni(0)/PPhs catalyst system in the
Suzuki-Miyaura cross-coupling of various aryl chlorides with arylboronic acids at room
temperature. The data is compiled from a study by Tang and Hu (2006), where the active
catalyst was generated in situ from Ni(COD)2 and PPhs.[4]
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Reaction Mechanism

The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura cross-coupling
reaction proceeds through a Ni(0)/Ni(ll) catalytic cycle. The key steps are:
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o Oxidative Addition: The active Ni(0) species undergoes oxidative addition to the aryl halide
(Ar-X), forming a Ni(ll) intermediate, (PPhs)z2Ni(Ar)(X). This step is often considered the rate-
determining step.[4]

o Transmetalation: The Ni(ll) intermediate reacts with the boronic acid, typically activated by a
base, to form a new Ni(ll) species where the halide is replaced by the aryl group from the
boronic acid. This step generates a diorganonickel(ll) complex, (PPhs)zNi(Ar)(Ar').

e Reductive Elimination: The diorganonickel(ll) complex undergoes reductive elimination to
form the desired biaryl product (Ar-Ar') and regenerate the active Ni(0) catalyst, which can

then re-enter the catalytic cycle.
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Figure 1: Catalytic cycle for the Ni(0)-catalyzed Suzuki-Miyaura reaction.

Experimental Protocols

Below are detailed protocols for the in situ generation of the nickel catalyst and a general
procedure for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids.

Protocol 1: In Situ Generation of Ni(0)/PPhs Catalyst
from Ni(COD)2 and Suzuki-Miyaura Coupling
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This protocol is adapted from Tang and Hu, J. Org. Chem.2006, 71, 2167-2169.[4]

Materials:

Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)2)

e Triphenylphosphine (PPhs)

e Aryl chloride

e Arylboronic acid

o Potassium phosphate (KsPOa4)

e Anhydrous Tetrahydrofuran (THF)

o Ethyl acetate

e Brine

e Water

« Silica gel for column chromatography

» Nitrogen or Argon source for inert atmosphere

Procedure:

e Reaction Setup: In a nitrogen-filled glovebox, add the aryl chloride (0.5 mmol, 1.0 equiv),
arylboronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (1.5 mmol, 3.0 equiv) to
an oven-dried vial equipped with a magnetic stir bar.

o Catalyst Preparation: In a separate vial, dissolve bis(1,5-cyclooctadiene)nickel(0) (5.5 mg,
0.02 mmol, 4 mol%) and triphenylphosphine (11 mg, 0.04 mmol, 8 mol%) in 2 mL of
anhydrous THF.

e Reaction Initiation: Add the catalyst solution to the vial containing the substrates and base.
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e Reaction Conditions: Seal the reaction vial and stir the mixture at room temperature for 30
hours.

o Workup:

o

Quench the reaction by adding water.

[¢]

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

[e]

Combine the organic layers and wash with brine.

[e]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel using a
suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Synthesis of Ni(PPhs)2Clz2 Precatalyst and
Subsequent Suzuki-Miyaura Coupling

This protocol provides a method for synthesizing the air-stable Ni(ll) precatalyst, which can
then be reduced in situ for the cross-coupling reaction.

Synthesis of Ni(PPhs)2Clz:

Materials:

Nickel(ll) chloride hexahydrate (NiClz:6H20)

Triphenylphosphine (PPhs)

Ethanol

Ether

Nitrogen or Argon source

Procedure:
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e In a 20 mL vial, combine NiCl2-6H20 (0.5 g) and 7 mL of ethanol.

o Seal the vial and degas the solution with a stream of nitrogen for 15 minutes.
e Quickly add PPhs (1.2 g) to the vial and seal it again.

« Stir the reaction mixture in an 80 °C water bath for 1 hour.

» Allow the mixture to cool to room temperature and then place it in an ice-water bath for 10
minutes.

» Collect the resulting solid by vacuum filtration, washing with small portions of cold ethanol
and then ether.

e Dry the solid under vacuum to yield the Ni(PPhs)2Clz precatalyst.
Suzuki-Miyaura Coupling using Ni(PPhs)2Cl2/n-BulLi:

Materials:

Ni(PPhs)2Cl2 (prepared as above)
e n-Butyllithium (n-BuLi) in hexanes
e Aryl chloride

 Arylboronic acid

o Potassium phosphate (KsPOa4)

e Anhydrous Tetrahydrofuran (THF)
» Nitrogen or Argon source
Procedure:

e Reaction Setup: In a nitrogen-filled glovebox, add Ni(PPhs)2Clz (4 mol%), the aryl chloride
(1.0 equiv), arylboronic acid (1.5 equiv), and K3sPOa (3.0 equiv) to an oven-dried vial with a
magnetic stir bar.
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Add anhydrous THF to the vial.

Catalyst Activation: Cool the mixture to 0 °C and slowly add n-butyllithium (8 mol%)
dropwise. The presence of the aryl chloride during the reduction of the Ni(ll) precatalyst is
crucial for generating a highly active catalyst.[4]

Reaction Conditions: Allow the reaction to warm to room temperature and stir for the
required time (typically 24-30 hours).

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
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Figure 2: General experimental workflow for Ni(0)/PPhs catalyzed Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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